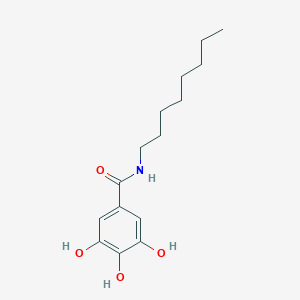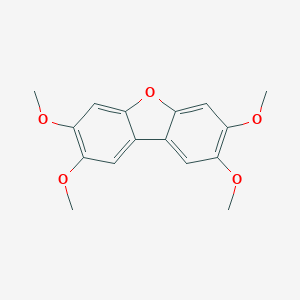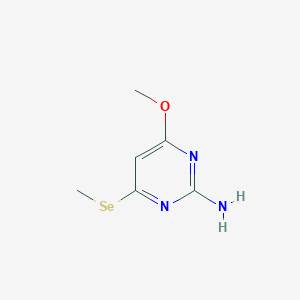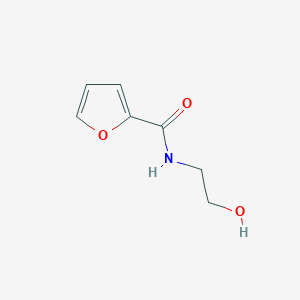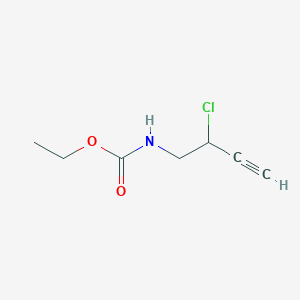
Ethyl (2-chloro-3-butyn-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-chloro-3-butyn-1-yl)carbamate is a chemical compound that has been widely used in scientific research. It is also known as ECB and is a carbamate derivative. ECB has been used in various fields of research, including pharmacology, biochemistry, and toxicology.
作用機序
The mechanism of action of ECB is related to its ability to inhibit AChE. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in many physiological processes, including muscle contraction and memory. ECB binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine, which can lead to overstimulation of the nervous system and, in some cases, toxicity.
生化学的および生理学的効果
The biochemical and physiological effects of ECB depend on the dose and duration of exposure. In general, ECB has been shown to inhibit AChE activity in vitro and in vivo. This results in an accumulation of acetylcholine, which can lead to various effects, including muscle fasciculations, paralysis, and respiratory failure. ECB has also been shown to have cytotoxic effects on various cell types, including neuronal cells.
実験室実験の利点と制限
One advantage of using ECB in lab experiments is its ability to selectively inhibit AChE activity. This allows researchers to study the role of AChE in various physiological processes and diseases. However, one limitation of using ECB is its potential toxicity. Careful handling and disposal of ECB are required to minimize the risk of exposure to researchers and the environment.
将来の方向性
There are several future directions for the use of ECB in scientific research. One area of interest is the development of new AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the toxicological effects of ECB and other AChE inhibitors on various cell types, including neuronal cells. Additionally, the use of ECB in combination with other compounds for the treatment of various diseases is an area of ongoing research.
合成法
The synthesis of ECB can be achieved by reacting ethyl chloroformate with propargylamine in the presence of a base such as triethylamine. The reaction yields ECB, which can be purified by recrystallization. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
ECB has been used in various scientific research studies. It has been used as a tool to study the function of acetylcholinesterase (AChE), an enzyme that plays a critical role in neurotransmission. ECB has also been used to investigate the mechanisms of action of various drugs, including organophosphates, which are known to inhibit AChE. In addition, ECB has been used to study the effects of AChE inhibitors on the nervous system, as well as the mechanisms of toxicity of these compounds.
特性
CAS番号 |
107445-07-8 |
|---|---|
製品名 |
Ethyl (2-chloro-3-butyn-1-yl)carbamate |
分子式 |
C7H10ClNO2 |
分子量 |
175.61 g/mol |
IUPAC名 |
ethyl N-(2-chlorobut-3-ynyl)carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-6(8)5-9-7(10)11-4-2/h1,6H,4-5H2,2H3,(H,9,10) |
InChIキー |
GCKSFVPIKQXRGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C#C)Cl |
正規SMILES |
CCOC(=O)NCC(C#C)Cl |
同義語 |
Carbamic acid, (2-chloro-3-butynyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



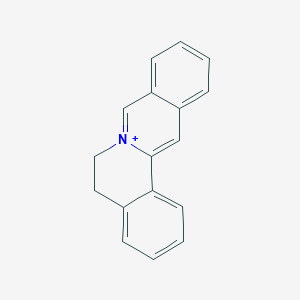
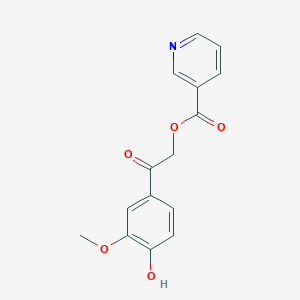

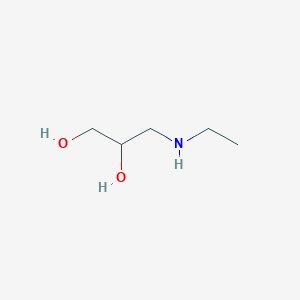
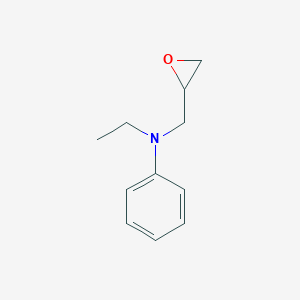


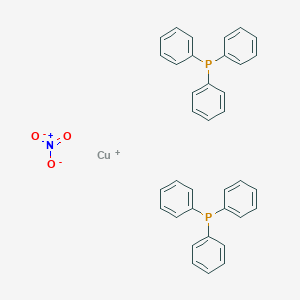
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
